Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester
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Overview
Description
Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester is a complex organic compound with the molecular formula C25H21N3O4 and a molecular weight of 427.459 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a pyrazolidinylidene group through a methylamino bridge, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester typically involves multiple steps. The starting materials often include benzoic acid derivatives and pyrazolidine compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acid derivatives, while reduction could yield alcohols or amines .
Scientific Research Applications
Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research explores its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the production of prostaglandins, which are involved in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-benzyl-3,5-dioxo-1,2-diphenyl-pyrazolidin-4-yl)-(4-chloro-phenyl)-methylamino]-benzoic acid ethyl ester
- 4-[(4-benzyl-3,5-dioxo-1,2-diphenyl-pyrazolidin-4-yl)-(4-bromo-phenyl)-methylamino]-benzoic acid ethyl ester
Uniqueness
Compared to similar compounds, Benzoic acid, p-((3,5-dioxo-1,2-diphenylpyrazolidinylidene)methylamino)-, ethyl ester stands out due to its specific structural features and the presence of the ethyl ester group.
Properties
CAS No. |
23711-54-8 |
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Molecular Formula |
C25H21N3O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C25H21N3O4/c1-2-32-25(31)18-13-15-19(16-14-18)26-17-22-23(29)27(20-9-5-3-6-10-20)28(24(22)30)21-11-7-4-8-12-21/h3-17,29H,2H2,1H3 |
InChI Key |
UPVJEVJFPXUESD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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